5-(Boc-アミノ)チアゾール-2-カルボン酸

概要

説明

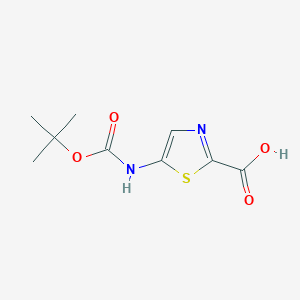

5-(Boc-amino)thiazole-2-carboxylic acid, also known as 2-N-Boc-amino-thiazole-5-carboxylic acid, is a chemical compound with the molecular formula C9H12N2O4S and a molecular weight of 244.27 . It is a white solid and is used as a reactant in the preparation of 2-aminocarboxamidothiazoles as inhibitors of Src-family kinase .

Synthesis Analysis

The synthesis of 2-N-Boc-amino-thiazole-5-carboxylic acid can be achieved by reacting 2-aminothiazole-5-carboxylic acid ethyl ester with di-tert-butyl dicarbonate . The reaction yields an intermediate, which is then hydrolyzed to produce the desired product .Molecular Structure Analysis

The molecular structure of 5-(Boc-amino)thiazole-2-carboxylic acid can be represented by the SMILES stringO=C(C1=CN=C(NC(OC(C)(C)C)=O)S1)O . The InChI key for this compound is QNFLEDLPOVONCN-UHFFFAOYSA-N . Physical and Chemical Properties Analysis

5-(Boc-amino)thiazole-2-carboxylic acid is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available literature.科学的研究の応用

有機合成

この化合物は、有機合成における重要な原料および中間体として役立ちます 。そのユニークな構造により、チアゾール部分をより複雑な分子に導入することができ、これは潜在的な薬効を持つ化合物を合成する上で価値があります。

医薬品研究

医薬品研究では、5-(Boc-アミノ)チアゾール-2-カルボン酸は、創薬における役割について研究されています 。チアゾール環は多くの薬物に共通して見られる構造であり、この化合物は抗菌、抗真菌、または抗がん活性を持つ分子の合成における前駆体となりえます。

農薬

チアゾール環は、農薬の開発においても重要です 。この部分を有する化合物は、除草剤、殺菌剤、または殺虫剤としての潜在的な用途について研究されており、作物の保護と収量増加に貢献しています。

染料工業

染料工業では、チアゾール誘導体は染料や顔料の製造に使用されています 。5-(Boc-アミノ)チアゾール-2-カルボン酸は、繊維、インク、コーティングに用途を持つこれらの着色剤を合成するための出発点となる可能性があります。

材料科学

この化合物は、より複雑な構造の構成要素として機能できるため、材料科学において価値があります 。研究者は、この化合物を用いて、特定の光学、電子、または機械的特性を持つ新しい材料を開発することができます。

Safety and Hazards

作用機序

In general, the biological activity of thiazoles and their derivatives can be quite diverse, depending on the exact arrangement of substituents on the thiazole ring. They may exhibit antimicrobial, anti-inflammatory, analgesic, and anticancer activities among others .

The “Boc” in “5-(Boc-amino)thiazole-2-carboxylic acid” refers to a tert-butoxycarbonyl protective group. In organic chemistry, protective groups are used to temporarily mask reactive groups to prevent unwanted reactions from occurring. After the desired reactions have taken place, the protective groups can be removed to unmask the reactive groups .

生化学分析

Biochemical Properties

It is known that thiazole derivatives, such as 2-aminothiazoles, have been associated with various biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects .

Cellular Effects

Thiazole derivatives have been shown to have significant effects on various types of cells and cellular processes .

Molecular Mechanism

Thiazole derivatives have been shown to interact with various biomolecules, potentially influencing gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

Thiazole derivatives have been used in various laboratory settings, suggesting that they may have some stability and long-term effects on cellular function .

Dosage Effects in Animal Models

Thiazole derivatives have been studied in animal models, suggesting that they may have some therapeutic potential .

Metabolic Pathways

Thiazole derivatives have been shown to be involved in various metabolic pathways, suggesting that they may interact with various enzymes and cofactors .

Transport and Distribution

Thiazole derivatives have been shown to interact with various transporters and binding proteins .

Subcellular Localization

Thiazole derivatives have been shown to localize to various subcellular compartments, suggesting that they may have specific targeting signals or post-translational modifications .

特性

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-9(2,3)15-8(14)11-5-4-10-6(16-5)7(12)13/h4H,1-3H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWARRBACZKJRHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl N-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}carbamate](/img/structure/B1529767.png)

![Ethyl (1s,3r,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1529777.png)

![6-bromo-1-(pentan-3-yl)-1H-imidazo[4,5-b]pyrazin-2-ol](/img/structure/B1529783.png)

![[4,8-bis(2-ethylhexoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B1529785.png)